molecular formula C11H15NO2S B1671403 Ethiofencarb CAS No. 29973-13-5

Ethiofencarb

Cat. No. B1671403
CAS RN: 29973-13-5
M. Wt: 225.31 g/mol
InChI Key: HEZNVIYQEUHLNI-UHFFFAOYSA-N
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Description

Ethiofencarb is a carbamate insecticide useful in controlling aphids on hard and soft fruits and some vegetables . It is not as dangerous as organophosphorous pesticides, but is considered highly toxic to humans in the UK, moderately toxic under US EPA classification, and highly toxic to aquatic life .


Synthesis Analysis

The synthesis of SnIn4S8 photocatalyst has been reported, and it showed an efficient application in the degradation of ethiofencarb, a commonly used toxic insecticide . The catalytic degradation was carried out under visible-light irradiation, reaching 98% removal of ethiofencarb in 24 hours .


Molecular Structure Analysis

Ethiofencarb has a molecular formula of C11H15NO2S and a molecular weight of 225.31 g/mol . It contains a total of 30 bonds, including 15 non-H bonds, 7 multiple bonds, 5 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 (thio-) carbamate (aromatic), and 1 sulfide .


Chemical Reactions Analysis

Ethiofencarb decomposes on heating or on burning, producing toxic and corrosive fumes including nitrogen oxides and sulfur oxides . It is stable in neutral and acidic media, but hydrolyzed in alkaline solution . In aqueous solution, photodegradation in sunlight is very rapid .


Physical And Chemical Properties Analysis

Ethiofencarb appears as colorless crystals . It has a density of 1.231 g/cm3 at 20°C . Its melting point is 33.4°C , and it decomposes upon distillation . It is soluble in water at 1.82 g/L at 20°C , and in dichloromethane, isopropanol, and toluene at >200, but in hexane, it is 5-10 . Its vapor pressure is 0.94 mPa .

Safety And Hazards

Ethiofencarb is toxic if swallowed . It is considered highly toxic to humans in the UK, moderately toxic under US EPA classification, and highly toxic to aquatic life . In humans, it can cause muscle weakness, dizziness, flushness, excess salivation, nausea, vomiting, diarrhea, abdominal pain, blurred vision, slurred speech, and twitching . If a very high dose of ethiofencarb is administered then seizures, comas, or hypertension could result .

Future Directions

The use of SnIn4S8 photocatalyst for the degradation of ethiofencarb under visible-light irradiation has been reported . This study demonstrates the prospect of SnIn4S8 photocatalysis in the treatment of natural and contaminated water from extremely toxic organic carbamates such as ethiofencarb .

properties

IUPAC Name

[2-(ethylsulfanylmethyl)phenyl] N-methylcarbamate
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InChI

InChI=1S/C11H15NO2S/c1-3-15-8-9-6-4-5-7-10(9)14-11(13)12-2/h4-7H,3,8H2,1-2H3,(H,12,13)
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InChI Key

HEZNVIYQEUHLNI-UHFFFAOYSA-N
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Canonical SMILES

CCSCC1=CC=CC=C1OC(=O)NC
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Molecular Formula

C11H15NO2S
Record name Ethiofencarb
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DSSTOX Substance ID

DTXSID3037545
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Molecular Weight

225.31 g/mol
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Physical Description

Colorless solid; mp = 33.4 deg C; [HSDB] Yellow solid; mp = 31-33 deg C; [MSDSonline], Solid, COLOURLESS CRYSTALS.
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Boiling Point

Decomposes on distillation
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Flash Point

123 °C
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Solubility

In dichloromethane, isopropanol and toluene >200, hexane 5-10 (all in g/l, 20 °C)., In water, 1.82 g/l at 20 °C, 1.82 mg/mL at 20 °C, Solubility in water, g/100ml at 20 °C: 0.18 (poor)
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Density

1.231 (20 °C), 1.23 g/cm³
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Vapor Pressure

0.00000705 [mmHg], 0.94 mPa (7.1X10-6 mm Hg) at 25 °C, Vapor pressure at 20 °C: negligible
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Mechanism of Action

Carbamates are effective insecticides by virtue of their ability to inhibit acetylcholinesterase (AChE) in the nervous system. They also inhibit other esterases. The carbamylation of the enzyme is unstable, and the regeneration of AChE is relatively rapid compared with that from a phosphorylated enzyme. Thus, carbamate pesticides are less dangerous with regard to human exposure than organophosphorus pesticides. The ratio between the dose required to produce death and the dose required to produce minimum symptoms of poisoning is substantially larger for carbamate compounds than for organophosphorus compounds. /Carbamate Pesticides/
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Product Name

Ethiofencarb

Color/Form

Colourless crystals.

CAS RN

29973-13-5
Record name Ethiofencarb
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Melting Point

33.4 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,590
Citations
MF Barroso, MCVF Vaz, MGF Sales, P Paíga… - Analytical …, 2006 - Taylor & Francis
A detailed study of voltammetric behavior of ethiofencarb (ETF) is reported using glassy carbon electrode (GCE) and hanging mercury drop electrode (HMDE). With GCE, it is possible to …
Number of citations: 15 www.tandfonline.com
J Sanz‐Asensio, M Plaza‐Medina… - Pesticide …, 1997 - Wiley Online Library
… ethiofencarb was observed at pH 12 at all three temperatures; it was practically instantaneous at room temperature. Ethiofencarb … Ethiofencarb was not degraded in pure water at lower …
Number of citations: 26 onlinelibrary.wiley.com
MSJ Al-Samarraie, R Karinen, T Rognum… - Journal of analytical …, 2009 - academic.oup.com
… ethiofencarb and its metabolites in human postmortem whole blood have been published. We present here a case report of fatal ethiofencarb … case of fatal ethiofencarb intoxication with …
Number of citations: 6 academic.oup.com
Y Tsumura, K Ujita, Y Nakamura, Y Tonogai… - Journal of food protection, 1994 - Elsevier
… levels for aldicarb and ethiofencarb, which have been in … determinations of aldicarb, ethiofencarb, methiocarb and their … for aldicarb, El for ethiofencarb sulphoxide and so on (Fig. 1). …
Number of citations: 27 www.sciencedirect.com
J Sanz-Asensio, M Plaza-Medina… - … of Chromatography A, 1999 - Elsevier
A comparative photodegradation kinetic study of ethiofencarb [2-ethylthiomethyl(phenyl)-N-methylcarbamate] in aqueous and non-aqueous media (hexane and methanol), is carried out…
Number of citations: 42 www.sciencedirect.com
JM Garcia, AI Jiménez, JJ Arias, KD Khalaf… - Analyst, 1995 - pubs.rsc.org
… ethiofencarb; the second factor is related to the concentration of propoxur and, to a lesser extent, that of ethiofencarb… is related to the concentration of ethiofencarb and, to a lesser extent, …
Number of citations: 35 pubs.rsc.org
WH Benson, HW Dorough - Pesticide Biochemistry and Physiology, 1984 - Elsevier
The comparative ester hydrolysis and selective toxicity of carbamate insecticides were studied in four mammalian species. Hydrolysis rates of carbaryl and ethiofencarb (Croneton) were …
Number of citations: 13 www.sciencedirect.com
CC Chen, J Shaya, K Polychronopoulou, VB Golovko… - Nanomaterials, 2021 - mdpi.com
This work reports the preparation and detailed characterization of stannum indium sulfide (SnIn 4 S 8 ) semiconductor photocatalyst for degradation of ethiofencarb (toxic insecticide) …
Number of citations: 16 www.mdpi.com
P Cabras, M Meloni, A Plumitallo, M Gennari - Journal of Chromatography A, 1989 - Elsevier
… ethiofencarb and the sulphoxide and sulphone after separation of the active ingredient from its metabolites with different solvents (light petroleum for ethiofencarb … of ethiofencarb and its …
Number of citations: 8 www.sciencedirect.com
G Kopf, W Schwack - Pesticide science, 1995 - Wiley Online Library
… and possible photodegradation pathways of ethiofencarb (2‐… Half‐lives of the ethiofencarb photodegradation were in the order … When ethiofencarb was irradiated in the presence of …
Number of citations: 22 onlinelibrary.wiley.com

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